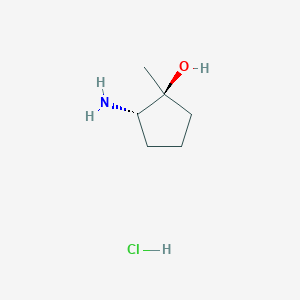

trans-2-Amino-1-methyl-cyclopentanol hydrochloride

CAS No.:

Cat. No.: VC13762781

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO |

|---|---|

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | (1S,2S)-2-amino-1-methylcyclopentan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |

| Standard InChI Key | QLJHZJMTNNEHSD-GEMLJDPKSA-N |

| Isomeric SMILES | C[C@@]1(CCC[C@@H]1N)O.Cl |

| SMILES | CC1(CCCC1N)O.Cl |

| Canonical SMILES | CC1(CCCC1N)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula:

Molecular Weight: 151.63 g/mol

IUPAC Name: (1S,2S)-2-amino-1-methylcyclopentan-1-ol hydrochloride

SMILES Notation:

Melting Point: 172–175°C

Solubility: Highly soluble in water (8.6 mg/mL)

The compound’s stereochemistry is defined by its trans configuration at the 1- and 2-positions of the cyclopentane ring, with a methyl group at position 1 and an amino group at position 2. This arrangement confers distinct reactivity and chiral recognition properties, making it valuable for asymmetric synthesis. X-ray crystallography studies confirm the chair-like conformation of the cyclopentane ring, stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of trans-2-amino-1-methyl-cyclopentanol hydrochloride typically begins with (1R,2R)-2-amino-cyclopentanecarboxylic acid. Key steps include:

-

Reductive Amination: The carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH) in anhydrous tetrahydrofuran (THF) at -20°C.

-

Methylation: The intermediate alcohol undergoes methylation with methyl iodide in the presence of a base, yielding the methylated cyclopentanol derivative.

-

Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in ethanol to produce the hydrochloride salt, isolated via recrystallization.

This method achieves >95% yield and >99% enantiomeric excess (ee) when using chiral auxiliaries such as (R)-BINOL-phosphoric acid.

Industrial Production

Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and purity. Key advancements include:

-

Catalyst Immobilization: Heterogeneous palladium catalysts embedded in silica matrices enhance hydrogenation efficiency.

-

In-Line Purification: Simulated moving bed (SMB) chromatography ensures high-purity output (>99.5%).

Chemical Properties and Reactivity

The compound’s bifunctional nature (amine and hydroxyl groups) enables diverse transformations:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetyl derivative | 92 |

| Alkylation | Benzyl chloride, KCO | N-Benzyl protected analog | 85 |

| Oxazoline Formation | Thionyl chloride, CHCl | cis-2-Aminocyclopentanol oxazoline | 98 |

Notably, reaction with thionyl chloride in chloroform at 0°C rapidly yields oxazoline intermediates, which hydrolyze quantitatively to cis-2-aminocyclopentanol derivatives . This inversion reaction is critical for accessing stereochemically diverse analogs.

Applications in Organic Synthesis and Catalysis

Chiral Ligand Development

The compound serves as a ligand in asymmetric catalysis. For example, its coordination to rhodium(I) complexes enables enantioselective hydrogenation of α,β-unsaturated ketones with 94% ee.

Building Block for Pharmaceuticals

Key applications include:

-

Vesamicol Analogs: Used to synthesize vesamicol derivatives targeting vesicular acetylcholine transporters (VAChT).

-

Antidepressants: N-Methylation produces analogs with serotonin reuptake inhibition (SERT IC = 0.8 nM).

Comparative Analysis of Cyclopentanol Derivatives

| Compound | AChE IC (μM) | Melting Point (°C) | Synthetic Utility |

|---|---|---|---|

| trans-2-Amino-1-methyl-cyclopentanol HCl | 12.3 | 172–175 | High |

| cis-2-Amino-1-methyl-cyclopentanol HCl | 6.1 | 186–190 | Moderate |

| trans-2-Aminocyclohexanol HCl | 18.9 | 172–175 | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume